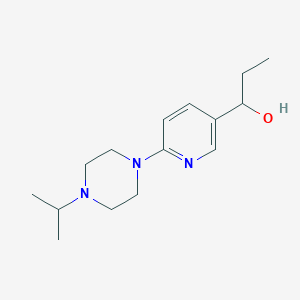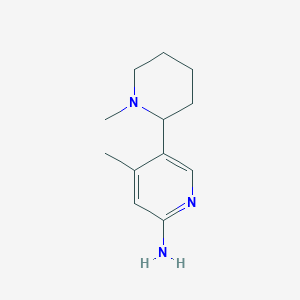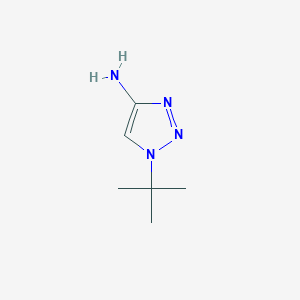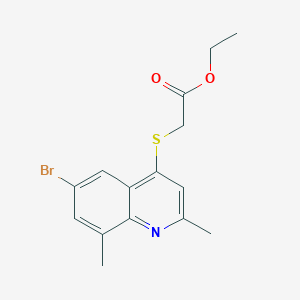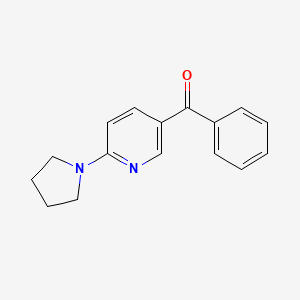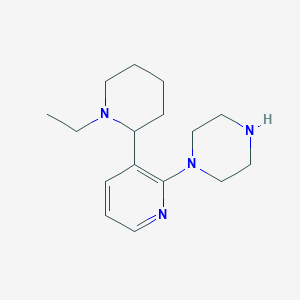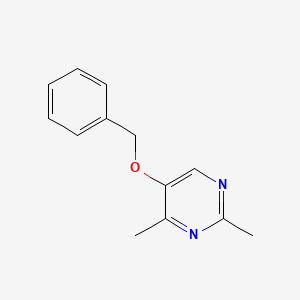
5-(Benzyloxy)-2,4-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-2,4-dimethylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,4-dimethylpyrimidine typically involves the reaction of 2,4-dimethylpyrimidine with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to improve reaction rates and selectivity. The use of microwave-assisted synthesis is also explored to reduce reaction times and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Benzyloxy)-2,4-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form this compound alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation products include benzaldehyde derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-2,4-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-2,4-dimethylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
5-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antioxidant and antimicrobial activities.
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Exhibits antiviral properties.
1-Benzyloxy-5-phenyltetrazole: Active against prostate cancer cells.
Uniqueness: 5-(Benzyloxy)-2,4-dimethylpyrimidine stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2,4-dimethyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C13H14N2O/c1-10-13(8-14-11(2)15-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
XQPBFFFBZOCELN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


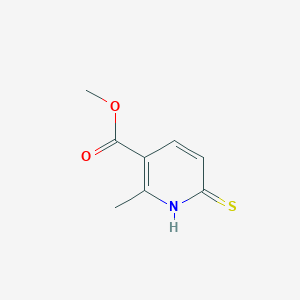
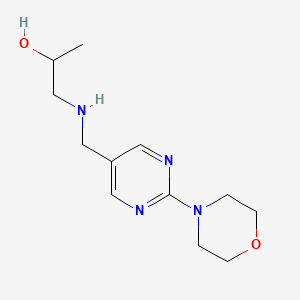
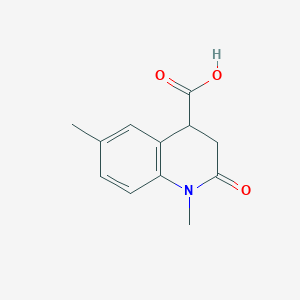
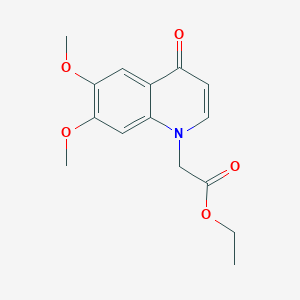
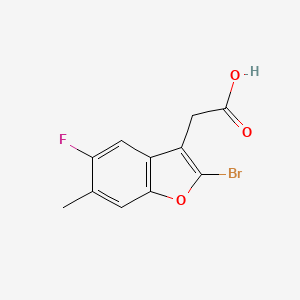
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
